1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of methoxy, methyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:
R−NH2+R′−NCS→R−NH−C(S)−NH−R′
In this case, the specific reactants would be 4-methoxy-2-methylaniline and 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under mild conditions.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form ureas or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Applications in materials science, such as the development of polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy, methyl, and trifluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(3-trifluoromethylphenyl)thiourea
- 1-(4-Methoxyphenyl)-3-(3-trifluoromethylphenyl)thiourea
- 1-(4-Methylphenyl)-3-(3-trifluoromethylphenyl)thiourea
Uniqueness
1-(4-Methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the combination of methoxy, methyl, and trifluoromethyl groups. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other thioureas.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-8-13(22-2)6-7-14(10)21-15(23)20-12-5-3-4-11(9-12)16(17,18)19/h3-9H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKATVQDVQTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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